molecular formula C25H20N2O4S2 B2601411 N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 922697-87-8

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2601411
CAS No.: 922697-87-8
M. Wt: 476.57
InChI Key: IAIBFBQJGQVLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H20N2O4S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide derivatives show promise as atypical antipsychotic agents. A study explored various substituted benzamides, assessing their potential antipsychotic activity by evaluating their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. These compounds, especially anthranilamide 77, exhibited potential for treating psychotic disorders (Norman et al., 1996).

Anticancer Properties

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives were even more effective than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Research into the antimicrobial properties of these compounds revealed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi. This indicates a potential for developing new antimicrobial agents based on these benzamide derivatives (Patel & Patel, 2015).

Anti-Inflammatory and Anti-Cancer Agents

Novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have been synthesized and showed promise as anti-inflammatory and anti-cancer agents. These compounds offer a new avenue for the development of medications in these therapeutic areas (Gangapuram & Redda, 2009).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-15-13-19(14-16-20)24(29)27-25-26-21(17-9-5-3-6-10-17)23(32-25)22(28)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBFBQJGQVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.